molecular formula C9H7ClN2O2S2 B3035708 2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone CAS No. 338408-42-7

2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone

Cat. No. B3035708
CAS RN: 338408-42-7
M. Wt: 274.8 g/mol
InChI Key: SAGMFMRUCJHBOI-UHFFFAOYSA-N
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Description

The compound “2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Scientific Research Applications

Antiviral Properties

Research indicates that derivatives of 2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone, specifically 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, exhibit potential antiviral properties. These compounds were synthesized through multi-step processes and showed anti-tobacco mosaic virus activity, particularly the compounds 7b and 7i, highlighting their potential use in antiviral applications (Chen et al., 2010).

Anticancer Agents

A series of novel thiadiazoles and thiazoles incorporating a pyrazole moiety, related to this compound, were synthesized and evaluated as anticancer agents. These compounds demonstrated significant anticancer activity against the breast carcinoma cell line MCF-7, revealing the potential of these derivatives in cancer treatment (Gomha et al., 2014).

Antimicrobial Agents

Compounds derived from 5-(4-Chlorophenyl amino)-2-mercapto-1,3,4-thiadiazol showed antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans. These findings point towards the potential use of these compounds in developing antimicrobial agents (Sah et al., 2014).

Crystal and Molecular Structure Analysis

Studies have been conducted on the crystal and molecular structure of related compounds like methyl-(4-chlorophenyl)sulfone. Understanding the structural properties of such compounds can provide insights into their biological activity and potential applications in various scientific fields (Adamovich et al., 2017).

Pesticide Degradation and Environmental Impact

Investigations into factors affecting the degradation of 2-methyl sulfone-5-(2,4-dichlorophenyl)-1,2,3-oxadiazole in soils have been conducted to understand the environmental impact of such compounds. This research is crucial for assessing the ecological risks and developing strategies for safe pesticide use (An-xian, 2015).

properties

IUPAC Name

5-(2-chlorophenyl)sulfonyl-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S2/c1-6-9(15-12-11-6)16(13,14)8-5-3-2-4-7(8)10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGMFMRUCJHBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone
Reactant of Route 2
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone
Reactant of Route 3
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone
Reactant of Route 4
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone
Reactant of Route 5
Reactant of Route 5
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone
Reactant of Route 6
2-Chlorophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone

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